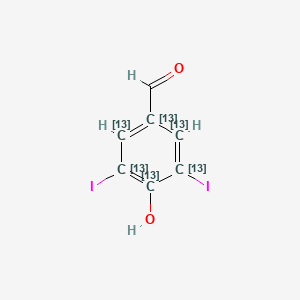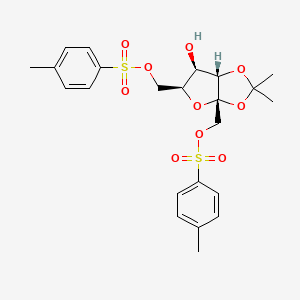
(R)-Modafinil-d10 Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Modafinil-d10 Carboxylate is a deuterated derivative of ®-Modafinil, a compound known for its wakefulness-promoting properties. The addition of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in scientific research and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Modafinil-d10 Carboxylate typically involves the introduction of deuterium atoms into the modafinil structure. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Grignard Reactions: Employing deuterated Grignard reagents to introduce deuterium atoms at specific positions.
Hydrolysis of Nitriles: Converting nitriles to carboxylic acids using deuterated water or other deuterium sources
Industrial Production Methods
Industrial production of ®-Modafinil-d10 Carboxylate involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
®-Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carboxylate groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where carboxylate ions act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Deuterated solvents like deuterated chloroform, deuterated water.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and other substituted derivatives.
Applications De Recherche Scientifique
®-Modafinil-d10 Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic profiling.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Mécanisme D'action
The mechanism of action of ®-Modafinil-d10 Carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Primarily targets dopamine transporters, increasing dopamine levels in the brain.
Pathways Involved: Modulates the central nervous system by inhibiting the reuptake of dopamine, leading to increased wakefulness and alertness.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Modafinil: The non-deuterated version with similar wakefulness-promoting properties.
Armodafinil: Another enantiomer of modafinil with similar pharmacological effects.
Deuterated Compounds: Other deuterated derivatives used for enhanced stability and metabolic studies
Uniqueness
®-Modafinil-d10 Carboxylate stands out due to its enhanced stability and metabolic profile, making it a valuable tool in both research and pharmaceutical development. Its deuterium atoms provide a unique advantage in studying metabolic pathways and improving drug efficacy.
Propriétés
Numéro CAS |
1217853-95-6 |
|---|---|
Formule moléculaire |
C15H14O3S |
Poids moléculaire |
284.395 |
Nom IUPAC |
2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
QARQPIWTMBRJFX-PKABRSRBSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonymes |
2-[(R)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; _x000B_(R)-(-)-Modafinil Acid-d10; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



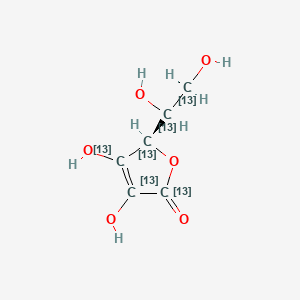
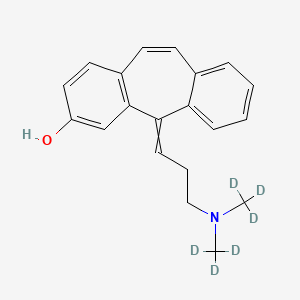
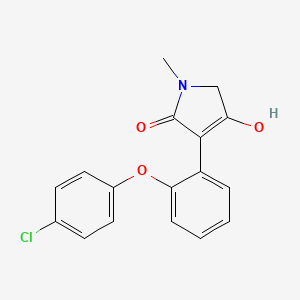
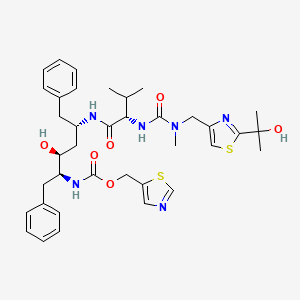
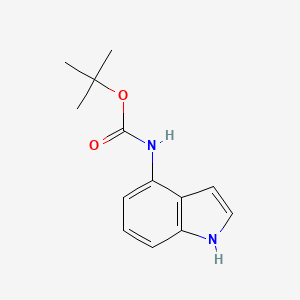
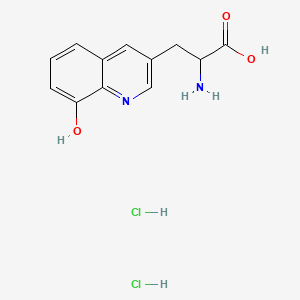
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
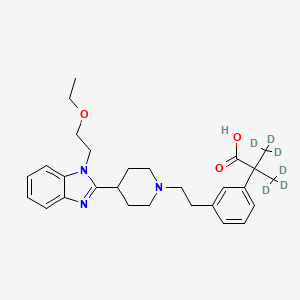

![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)
